N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide
Description
N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzamide core substituted with a 4-methylphenyl group and a hydroxyethoxy chain. The 4-methylphenyl group may influence steric interactions and binding affinity in biological systems.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14-7-9-15(10-8-14)18(24-12-11-21)13-20-19(22)16-5-3-4-6-17(16)23-2/h3-10,18,21H,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPHAHGTACZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid, p-toluidine, and ethylene glycol.
Esterification: 2-methoxybenzoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with p-toluidine in the presence of a coupling agent (e.g., EDCI) to form the benzamide core.
Ethoxylation: The benzamide is further reacted with ethylene glycol under basic conditions (e.g., sodium hydroxide) to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular pathways to exert its effects. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Comparisons
Hydrophilicity and Solubility
- The hydroxyethoxy group in the target compound and 0-(2-hydroxyethoxy)-benzamide increases polarity compared to non-polar analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide . This may enhance aqueous solubility, critical for drug delivery.
Structural Rigidity vs. Flexibility
- The thiazole ring in (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide introduces rigidity, as evidenced by crystallographic data (e.g., C26–C21–N1 bond angle = 118.93°) . In contrast, the hydroxyethoxy chain in the target compound likely confers conformational flexibility, which may affect binding kinetics.
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide is a compound belonging to the class of benzamides, which are known for their diverse applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core with hydroxyethoxy and p-tolyl groups. These functional groups are believed to enhance its solubility and biological activity. The IUPAC name for this compound is:
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The hydroxyethoxy group may enhance binding affinity, while the p-tolyl group could contribute to its specificity towards biological targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate the activity of receptors related to various physiological responses.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas, including:
- Anti-inflammatory Effects : Benzamides are often explored for their potential anti-inflammatory properties.
- Anticancer Activity : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
Case Studies and Experimental Data
-
Antitumor Activity :
A study focused on benzofuroxan derivatives demonstrated significant cytotoxic effects against melanoma cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways. Although this study did not directly test this compound, it highlights the potential for similar compounds to exhibit antitumor effects through ROS generation and apoptosis induction . -
Pharmacokinetics and Toxicology :
Research into the pharmacokinetics of related benzamide compounds suggests variable absorption and metabolism profiles, which can influence their therapeutic efficacy and safety. Understanding these factors is crucial for evaluating the clinical potential of this compound .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with amine-containing intermediates. For example, highlights the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low temperatures (-50°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of reactants significantly impact purity and yield. Pre-activation of the carboxylic acid group using DCC improves reaction efficiency, while post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and backbone structure, particularly the hydroxyethoxy and methylphenyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups like amide C=O and methoxy stretches. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, as described in for related benzamides .
Q. How do the substituents on the benzamide core influence physicochemical properties such as solubility and stability?
- Methodological Answer : The 2-hydroxyethoxy group enhances water solubility via hydrogen bonding, while the 4-methylphenyl moiety increases lipophilicity, as observed in structurally similar compounds (). Stability under physiological conditions can be tested using accelerated degradation studies (e.g., varying pH and temperature) combined with UV-Vis spectroscopy to monitor decomposition. demonstrates pH-dependent fluorescence changes in analogous benzamides, suggesting pH-sensitive stability .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and mechanism of action?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cyclooxygenase (COX) or kinases. emphasizes using X-ray crystallography to resolve binding conformations. Pharmacophore modeling identifies critical functional groups (e.g., methoxybenzamide) for target engagement, while QSAR studies correlate substituent effects with bioactivity .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis of published data, as in and , can identify confounding factors. Replicating studies under standardized protocols (e.g., IC50 determination in triplicate ) and using isogenic cell lines reduces variability. For example, shows that hydroxyl group positioning in benzamides alters antioxidant activity by 40% across studies, necessitating controlled redox assays .
Q. What experimental designs optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Pro-drug strategies (e.g., esterification of the hydroxyethoxy group) can enhance bioavailability, as seen in for related amines. Microsomal stability assays (using liver microsomes) assess metabolic resistance, while Caco-2 cell monolayers predict intestinal absorption. Plasma protein binding assays (equilibrium dialysis) and tissue distribution studies (LC-MS/MS quantification) further refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
